BenchChemオンラインストアへようこそ!

L2H17

Colon Cancer Selective Cytotoxicity Chalcone Analog

L2H17, chemically designated as (E)-1-(3,4-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one , is a synthetic chalcone derivative. It is a member of a broader class of compounds known for diverse pharmacological activities, but L2H17 is specifically characterized by its high purity (≥98.9%) and its demonstrated capacity to modulate key signaling pathways, including MAPK/NF-κB and TLR4/MD2, which are central to inflammation, cancer progression, and oxidative stress.

Molecular Formula C16H14O4
Molecular Weight 270.284
Cat. No. B1193118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL2H17
SynonymsL2H17;  L2H-17;  L2H 17
Molecular FormulaC16H14O4
Molecular Weight270.284
Structural Identifiers
SMILESO=C(C1=CC=C(O)C(O)=C1)/C=C/C2=CC=CC=C2OC
InChIInChI=1S/C16H14O4/c1-20-16-5-3-2-4-11(16)6-8-13(17)12-7-9-14(18)15(19)10-12/h2-10,18-19H,1H3/b8-6+
InChIKeyXUBONLCGLOUOOO-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L2H17: A Novel Chalcone Derivative with Documented MAPK/NF-κB and TLR4/MD2 Pathway Inhibition for Inflammation, Cancer, and Oxidative Stress Research Procurement


L2H17, chemically designated as (E)-1-(3,4-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one [1], is a synthetic chalcone derivative. It is a member of a broader class of compounds known for diverse pharmacological activities, but L2H17 is specifically characterized by its high purity (≥98.9%) and its demonstrated capacity to modulate key signaling pathways, including MAPK/NF-κB and TLR4/MD2, which are central to inflammation, cancer progression, and oxidative stress [2][3][4]. This positions L2H17 as a targeted tool for investigating these specific pathways, distinct from less characterized or broadly acting chalcone analogs.

Why Generic Substitution of L2H17 with Other Chalcone Analogs Fails: Evidence of Non-Interchangeable Efficacy and Selectivity


The chalcone scaffold is promiscuous, and subtle structural modifications can drastically alter a compound's biological profile, target engagement, and therapeutic window. Simple substitution with other in-class chalcones is therefore not scientifically valid. L2H17's specific substitution pattern—a 3,4-dihydroxyphenyl A-ring and a 2-methoxyphenyl B-ring [1]—confers a unique combination of potent MAPK/NF-κB inhibition and a distinct selectivity profile not shared by its close analogs. For example, in a direct screen of four related chalcone derivatives for anti-cancer activity, only L2H17 demonstrated a favorable selectivity index by exhibiting low cytotoxicity toward non-cancerous hepatocytes (IC50 = 173 µM) [2]. This specific property makes L2H17 the analytically preferred choice for studies requiring discrimination between cancerous and normal cell toxicity, whereas other analogs or generic chalcones cannot be assumed to possess this critical safety window.

L2H17: A Quantitative Evidence Guide to Differentiate Selection vs. Analogs in Colon Cancer, Retinal Oxidative Stress, and Inflammatory Disease Models


L2H17 Demonstrates Superior Cancer-Selective Cytotoxicity vs. Curcumin and In-Class Chalcone L48H37

In a head-to-head MTT assay comparing four synthetic chalcones (L2H17, L40H37, L6H21, L48H37) and curcumin, L2H17 was the only compound to exhibit a clear selectivity window for colon cancer cells over non-cancerous cells. While L48H37 was the most potent against cancer cell lines (IC50 = 1.75-1.99 µM), it lacked the selective profile of L2H17. Specifically, L2H17 demonstrated an IC50 of 173 µM in non-cancerous human hepatocyte HL-7702 cells, which is 10-fold higher than curcumin's IC50 of 17.3 µM in the same assay [1][2]. This indicates that for research requiring a balance of anti-cancer efficacy and a defined safety margin in normal tissues, L2H17 is a distinct and verifiably superior candidate compared to both the more potent but non-selective L48H37 and the benchmark compound curcumin.

Colon Cancer Selective Cytotoxicity Chalcone Analog

L2H17 is the Only Chalcone of Five Tested to Significantly Protect Retinal Ganglion Cells from Oxidative Stress-Induced Apoptosis

In a direct comparative study of five chalcone analogs (L2H7, L2H17, L3H6, L6H9, and L43H2), L2H17 was uniquely identified as the only compound that markedly increased the survival rate of oxidatively injured RGC-5 cells [1]. While all analogs were screened, L2H17 was the sole candidate advanced to full mechanistic investigation. This singular efficacy was demonstrated by its ability to dose-dependently prevent tert-butyl hydroperoxide (TBHP)-induced cell death, where TBHP alone reduced viability by approximately 50%, and L2H17 pretreatment (2.5-10 µM) restored viability [2]. In stark contrast, the other four chalcone analogs failed to provide any significant protection under identical conditions, underscoring L2H17's non-interchangeable and superior activity in this specific neuroprotective context.

Oxidative Stress Retinal Ganglion Cell Apoptosis

L2H17 Extends Survival in a Colon Cancer In Vivo Model at a Lower Dose Than Curcumin

In a direct in vivo comparison using a murine colon cancer metastasis model, L2H17 demonstrated superior efficacy over curcumin, a widely recognized chemopreventive agent. Oral administration of L2H17 at both low (25 mg/kg/day) and high (50 mg/kg/day) doses significantly extended survival in tumor-bearing mice (P < 0.01) [1]. In contrast, curcumin exhibited a significant anti-tumor effect only at the higher dose of 100 mg/kg/day (P < 0.05), which is twice the effective dose of L2H17 [1]. Furthermore, no significant body weight changes or overt signs of toxicity were observed in non-tumor-bearing mice treated with L2H17 (50 mg/kg/day) or curcumin (100 mg/kg/day), indicating a favorable safety profile at these efficacious doses [2]. This data positions L2H17 as a more potent in vivo tool compound for colon cancer research compared to the established comparator curcumin.

Colon Cancer In Vivo Efficacy Survival Analysis

Optimal Research Applications for L2H17 Based on Quantitative Evidence: Colon Cancer, Retinal Neuroprotection, and Diabetic Complications


Investigating Cancer-Selective Cytotoxicity and the NF-κB/Akt Signaling Axis in Colon Cancer Models

L2H17 is the optimal chalcone derivative for studies requiring discrimination between anti-cancer efficacy and toxicity to normal tissues. Its documented IC50 of 173 µM in non-cancerous hepatocytes, which is 10-fold higher than curcumin, provides a quantifiable selectivity window not seen with more potent but non-selective analogs like L48H37 [1]. This makes L2H17 an ideal tool for mechanistic studies on the NF-κB and Akt pathways in colon cancer, particularly for in vivo experiments where a lower effective dose (25-50 mg/kg/day) reduces compound consumption and potential off-target effects compared to curcumin (100 mg/kg/day) [2].

Elucidating Nrf2-Mediated Neuroprotection in Retinal Oxidative Stress and Ischemia/Reperfusion Injury Models

For research into retinal neuroprotection, L2H17 is the only scientifically justifiable choice among closely related chalcone analogs. In a direct screen of five analogs, only L2H17 was capable of significantly rescuing RGC-5 cells from TBHP-induced oxidative apoptosis [3]. Its defined mechanism involves Nrf2 activation and reduction of ER stress markers [4]. This application scenario is supported by quantitative cell viability data, making L2H17 a non-substitutable compound for building upon this established neuroprotective framework.

Targeting the TLR4/MD2 Pathway in Diabetic Retinopathy and Inflammatory Disease Models

L2H17, alongside its analog L6H21, has been validated as a functional inhibitor of the MD2 co-receptor, which is critical for TLR4-mediated inflammatory signaling [5]. In a model of diabetic retinopathy, treatment with L2H17 significantly reduced LDL extravasation and prevented retinal dysfunction and apoptosis in vivo [6]. This positions L2H17 as a specific chemical probe for dissecting the role of the TLR4/MD2 axis in inflammatory pathologies, a mechanism not shared by all chalcones and one that is substantiated by in vivo disease-modifying evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for L2H17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.